molecular formula C17H21ClN4O4 B2391947 5-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1904214-39-6

5-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2391947
CAS No.: 1904214-39-6
M. Wt: 380.83
InChI Key: LJBRQZMFEUSHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H21ClN4O4 and its molecular weight is 380.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nicotinamide Derivatives in Biological Systems

Nicotinamide derivatives, including compounds structurally related to 5-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, have shown a wide range of biological activities. These compounds have been utilized in mammals, insects, and bacteria for various purposes, such as combating pellagra, a disease caused by niacin deficiency. The transformation of nicotinamide derivatives within the mammalian body into active forms that can combat deficiencies highlights their importance in biochemical research and potential therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

Insecticidal Activities

The structural analogs of nicotinamide, particularly those incorporating the 1,3,4-oxadiazole rings, have been synthesized and evaluated for their insecticidal properties. Studies have demonstrated that these compounds exhibit significant insecticidal activities against pests such as the diamondback moth, Plutella xylostella. The exploration of structure-activity relationships (SAR) and density functional theory (DFT) studies on these analogs has provided insights into their mechanisms of action and potential for development as insecticides (Qi et al., 2014).

Antimicrobial and Herbicidal Applications

Nicotinamide derivatives have also been explored for their antimicrobial properties. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides has led to the discovery of compounds with excellent herbicidal activity against various plant species. These studies contribute to the development of new herbicides based on nicotinic acid derivatives, offering a promising avenue for agricultural improvements (Yu et al., 2021).

Synthesis and Characterization for Enhanced Understanding

The synthesis and characterization of nicotinamide derivatives, including those with 1,3,4-oxadiazole rings, are crucial for understanding their biological activities and potential applications. Structural determinations, such as X-ray diffraction, and comprehensive analyses including NMR and mass spectrometry, play a vital role in elucidating the properties of these compounds. These efforts are instrumental in advancing the design and development of novel compounds with specific biological activities (Shyma et al., 2013).

Properties

IUPAC Name

5-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O4/c1-11-21-15(26-22-11)3-2-6-19-16(23)12-9-14(18)17(20-10-12)25-13-4-7-24-8-5-13/h9-10,13H,2-8H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBRQZMFEUSHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.